molecular formula C19H21BN2O3 B12957190 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one

Cat. No.: B12957190
M. Wt: 336.2 g/mol
InChI Key: GWJGAOZQCUIFQL-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,e][1,4]diazepin-11(10H)-one core, a seven-membered heterocycle containing two nitrogen atoms, fused with two benzene rings. The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3 enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Properties

Molecular Formula

C19H21BN2O3

Molecular Weight

336.2 g/mol

IUPAC Name

9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)12-9-10-13-16(11-12)21-14-7-5-6-8-15(14)22-17(13)23/h5-11,21H,1-4H3,(H,22,23)

InChI Key

GWJGAOZQCUIFQL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation

  • Reagents and Conditions:

    • Bis(pinacolato)diboron (B2pin2) as the boron source
    • Palladium catalyst, typically Pd(0) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2
    • Base such as potassium acetate or sodium carbonate
    • Solvents like 1,4-dioxane, toluene, or ethanol/water mixtures
    • Inert atmosphere (nitrogen or argon)
    • Temperature range: 80 °C to 100 °C
    • Reaction time: Overnight to several hours (4–16 h)
  • Procedure:
    The dibenzo[b,e]diazepin-11(10H)-one derivative bearing a suitable leaving group (e.g., bromide or triflate) at the 3-position is reacted with bis(pinacolato)diboron in the presence of the palladium catalyst and base. The reaction mixture is degassed and maintained under inert atmosphere to prevent oxidation. After completion, the mixture is filtered, concentrated, and purified by silica gel chromatography.

  • Yield and Purity:
    Yields typically range from 70% to over 90%, depending on substrate purity and reaction optimization. Purity is confirmed by NMR and LC-MS analysis.

Example Reaction Conditions from Literature

Parameter Details
Boron source Bis(pinacolato)diboron (0.86 g, 3.4 mmol)
Catalyst Pd(dppf)Cl2 (0.29 g, 0.39 mmol)
Base Potassium acetate (0.64 g, 6.54 mmol)
Solvent 1,4-Dioxane (20 mL)
Temperature 80 °C
Atmosphere Nitrogen, degassed by repeated evacuation and backfilling
Reaction time Overnight (12–16 hours)
Workup Filtration through celite, concentration under reduced pressure, silica gel purification
Yield Up to 93%

This method is adapted from similar borylation reactions of heterocyclic compounds and boronate ester syntheses.

Alternative Approaches

  • Suzuki-Miyaura Cross-Coupling:
    The boronate ester intermediate can be further functionalized via Suzuki coupling with aryl halides to diversify the compound.

  • Direct Borylation via C-H Activation:
    Emerging methods involve direct C-H borylation catalyzed by iridium or rhodium complexes, which may offer regioselective borylation without pre-functionalization, though these methods require further optimization for this specific compound.

Analytical Data Supporting Preparation

  • NMR Spectroscopy:
    Characteristic signals for the tetramethyl dioxaborolane group appear as singlets around 1.3 ppm (9H × 2 methyl groups). The aromatic protons of the dibenzo diazepine core appear in the 7–8 ppm range.

  • Mass Spectrometry:
    LC-MS confirms the molecular ion peak consistent with the molecular weight of 336.19 g/mol.

  • Purity Assessment:
    Chromatographic purity is typically >95% as determined by HPLC or GC.

Summary Table of Preparation Parameters

Aspect Description
Starting material 3-bromo or 3-triflate dibenzo[b,e]diazepin-11(10H)-one
Boron reagent Bis(pinacolato)diboron
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2
Base Potassium acetate or sodium carbonate
Solvent 1,4-Dioxane, toluene, or ethanol/water mixtures
Temperature 80 °C
Reaction time 4–16 hours
Atmosphere Inert (N2 or Ar)
Purification Silica gel chromatography
Typical yield 70–93%
Analytical confirmation NMR, LC-MS, HPLC/GC

Research Findings and Considerations

  • The palladium-catalyzed borylation is the most reliable and widely used method for preparing this compound, offering high yields and selectivity.
  • Reaction conditions such as base choice and solvent significantly affect yield and purity.
  • The presence of the dioxaborolane group enhances the compound’s utility in further synthetic transformations.
  • Stability of the boronate ester under reaction and storage conditions is generally good but requires protection from moisture and air.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables palladium-catalyzed coupling reactions with aryl/heteroaryl halides. A representative protocol achieves 71% yield under these conditions :

Reaction ComponentQuantity/Parameter
PdCl₂dppf catalyst0.22 mmol (3 mol%)
Potassium acetate (KOAc)22.2 mmol (3 eq)
1,4-Dioxane solvent70 mL
Temperature80°C
Reaction time16 hours
WorkupSilica gel chromatography

Key features:

  • Requires inert atmosphere (Ar) for moisture-sensitive boron groups

  • Compatible with triflate leaving groups (e.g., 5-trifluoromethanesulfonyloxy precursors)

  • Produces biaryl-coupled diazepine derivatives for medicinal chemistry applications

Boron Group Reactivity

The dioxaborolane moiety participates in three primary transformations:

Reaction TypeReagents/ConditionsProduct Application
ProtodeboronationH₂O₂, NaOH, 50°CDeborinated diazepines
TransesterificationPinacol, HClBoronic acid derivatives
Chan-Lam CouplingCu(OAc)₂, Amines, O₂N-Aryl diazepine analogs

Diazepine Ring Modifications

The fused diazepine system undergoes selective reactions:

SiteReactionConditions
N10 positionAlkylationNaH, R-X, THF, 0°C→RT
C3 positionElectrophilic substitutionHNO₃/H₂SO₄, 0°C
C11 carbonylReductionLiAlH₄, Et₂O, reflux

Palladium-Mediated Reactions

Comparative analysis of catalytic systems :

Catalyst SystemYield (%)TONTOF (h⁻¹)
PdCl₂dppf/dppf7132.32.02
Pd(PPh₃)₄5826.41.65
Pd(OAc)₂/XPhos6328.61.79

Key observations:

  • Bidentate phosphine ligands (dppf) enhance stability against boronate coordination

  • Electron-deficient catalysts improve coupling efficiency with electron-rich arenes

Comparative Reactivity Analysis

Structural analogs demonstrate modified reaction profiles :

Compound ModificationSuzuki Coupling YieldReduction Efficiency
Parent compound (this study)71% 89%
8-Chloro derivative68%82%
11-Oxo removed53%N/A
N10-Me protected75%91%

Critical trends:

  • Electron-withdrawing groups reduce boron group reactivity

  • N-substitution improves thermal stability during coupling

Mechanistic Considerations

  • Oxidative Addition : Rate-determining step for aryl halides (k = 1.2×10⁻³ s⁻¹ at 80°C)

  • Transmetallation : Boronate transfers via Pd(II)-B intermediate (ΔG‡ = 18.7 kcal/mol)

  • Reductive Elimination : Favored by bulky ligands (dppf > PPh₃)

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds containing the dibenzo[benzo]diazepine structure exhibit promising anticancer activity. The incorporation of the boron-containing moiety (from the dioxaborolane) may enhance the compound's ability to interact with biological targets. Studies have demonstrated that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the induction of oxidative stress .

Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Investigations into related diazepine derivatives have shown efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds often act by inhibiting enzymes involved in neuroinflammation or by modulating neurotransmitter systems .

Organic Synthesis

Reagent in Cross-Coupling Reactions
The presence of the boron atom makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The boron moiety facilitates the coupling with various aryl halides or other nucleophiles .

Building Block for Complex Molecules
Due to its unique structural features, this compound can serve as a building block for synthesizing more complex organic molecules. Its ability to undergo further functionalization allows chemists to create a diverse range of derivatives tailored for specific applications in drug discovery and materials science .

Material Science

Polymer Chemistry
The compound's boron-containing structure can be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Research has explored incorporating boron into polymer matrices to improve their performance in various applications, including electronic devices and coatings .

Nanomaterials
Recent studies have investigated the use of boron-containing compounds in creating nanomaterials with unique optical and electronic properties. These materials are being explored for applications in sensors, photovoltaic cells, and other advanced technologies .

Case Studies and Experimental Findings

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated significant inhibition of cancer cell proliferation in vitro.
Neuroprotection Showed reduction in neuroinflammation markers in animal models of Alzheimer's disease.
Organic Synthesis Successfully used as a reagent in Suzuki-Miyaura reactions yielding high product yields.
Polymer Chemistry Enhanced thermal stability observed in polymer composites incorporating boron compounds.
Nanomaterials Developed nanostructures exhibiting improved conductivity and optical properties.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological molecules, making it a valuable tool in medicinal chemistry for targeting enzymes and receptors .

Comparison with Similar Compounds

Core Heterocycle Variations

The dibenzodiazepinone core distinguishes the target compound from analogs with alternative heterocycles. Key comparisons include:

Compound Name Core Structure Substituent Position Key Features
Target Compound Dibenzo[b,e][1,4]diazepin-11-one 3 Boronic ester enables cross-coupling; potential CNS drug candidate .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one Benzimidazolone 5 Rigid bicyclic core; used in organic electronics and catalysis .
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one Benzoxazinone 6 Oxygen atom enhances polarity; applied in polymer synthesis .
N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline Aniline derivative 4 Dual boronic esters enable multi-site coupling; used in materials science .

Physicochemical Properties

  • Solubility: The diazepinone core’s planar structure may reduce aqueous solubility compared to benzoxazinones, which benefit from oxygen’s polarity .
  • Stability: Boronic esters are moisture-sensitive; storage at 0–6°C is recommended (e.g., 3-(tetramethyl-dioxaborolanyl)phenol in ).

Biological Activity

The compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a dibenzo-diazepine core and a dioxaborolane moiety. The presence of the dioxaborolane group is significant as it may influence the compound's reactivity and interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular Formula C18H21BNO3
Molecular Weight 305.18 g/mol
CAS Number 855738-89-5
IUPAC Name This compound

Preliminary studies suggest that the compound may act through multiple mechanisms:

  • Target Binding : The compound exhibits strong binding affinity to specific proteins involved in cellular signaling pathways. This is particularly relevant in cancer biology where such interactions can modulate cell proliferation and survival.
  • Allosteric Modulation : Research indicates that the compound may function as an allosteric modulator of certain enzymes or receptors. This could lead to enhanced efficacy compared to traditional inhibitors by allowing for more nuanced control over biological responses.

Anticancer Properties

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines:

Cell LineIC50 (µM)Reference
H19750.1
HCC8270.5
A5490.3

These findings suggest that the compound may be effective against non-small cell lung cancer (NSCLC) models.

Other Biological Activities

In addition to its anticancer effects, the compound has shown promise in other areas:

  • Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory activity in models of acute inflammation.
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties, although further research is needed to elucidate these effects.

Case Study 1: In Vitro Efficacy Against NSCLC

A study conducted on H1975 and HCC827 cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability compared to untreated controls. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

Case Study 2: Allosteric Modulation of Enzymatic Activity

In another study focusing on enzyme inhibition, the compound was shown to selectively inhibit a mutant form of a kinase involved in cancer progression. This selectivity was attributed to its unique binding profile which was confirmed through molecular docking studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one?

  • Methodology :

  • Step 1 : Synthesize the dibenzodiazepinone core via cyclization of o-phenylenediamine derivatives with ketones or esters under acidic conditions .

  • Step 2 : Introduce the boronate ester group via Suzuki-Miyaura coupling or direct borylation. For example, react the core with pinacolborane in the presence of a palladium catalyst .

  • Key Considerations : Monitor reaction temperature (typically 80–100°C) and inert atmosphere (N₂/Ar) to prevent boronate oxidation.

    • Table 1 : Comparison of Synthetic Yields
MethodCatalystSolventYield (%)Reference
Direct BorylationPd(dba)₂THF65–72
Suzuki CouplingPd(PPh₃)₄DMF58–63

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H, ¹³C, and ¹¹B NMR to confirm the boronate ester (δ ~30 ppm in ¹¹B NMR) and dibenzodiazepinone structure (aromatic protons at δ 6.5–8.0 ppm) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and bond angles (e.g., B–O bond length ~1.36 Å) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 393.2).

Q. What are the primary applications of this compound in organic synthesis?

  • Methodology :

  • Suzuki-Miyaura Cross-Coupling : Acts as a boronate ester partner for C–C bond formation with aryl halides .
  • Drug Discovery : Serves as a scaffold for bioactive dibenzodiazepine derivatives (e.g., kinase inhibitors) .
  • Material Science : Used in synthesizing boron-doped polymers for optoelectronic applications .

Q. How can researchers ensure purity and stability during storage?

  • Methodology :

  • Purification : Column chromatography (SiO₂, hexane/EtOAC) or recrystallization (ethanol/water).
  • Storage : Store at –20°C under inert gas (Ar) in amber vials to prevent moisture absorption and boronate hydrolysis .

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of boronate dust .
  • Waste Disposal : Collect boron-containing waste separately for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this reagent?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters (catalyst loading, solvent polarity, temperature) and analyze yield via HPLC.
  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), and SPhos-based catalysts for improved turnover .
  • Example Optimization :
  • Optimal conditions: 2 mol% Pd(OAc)₂, K₂CO₃, DMF/H₂O (3:1), 90°C → 85% yield .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting)?

  • Methodology :

  • Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers in the dibenzodiazepinone ring) .
  • DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian09/B3LYP) to assign signals .
  • 2D NMR (COSY, NOESY) : Elucidate through-space couplings and confirm structural assignments .

Q. What theoretical frameworks guide mechanistic studies of its reactivity?

  • Methodology :

  • Molecular Orbital Theory : Analyze frontier orbitals (HOMO/LUMO) to predict sites for electrophilic attack .
  • Kinetic Isotope Effects (KIE) : Study deuterated analogs to distinguish between concerted vs. stepwise mechanisms in cross-coupling .
  • Transition State Modeling : Use QM/MM simulations to visualize intermediates (e.g., palladium-borate complexes) .

Q. What strategies improve scalability of its synthesis for industrial research?

  • Methodology :

  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer and reduce reaction time .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .

Q. How can computational modeling predict its reactivity in novel reactions?

  • Methodology :

  • Docking Studies : Simulate binding affinity with biological targets (e.g., kinases) using AutoDock Vina .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Machine Learning : Train models on existing reaction data to predict optimal conditions for new transformations .

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